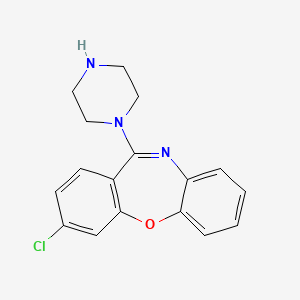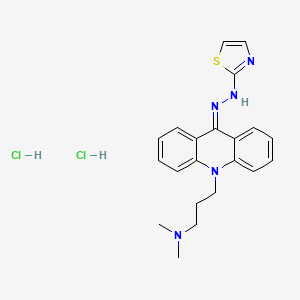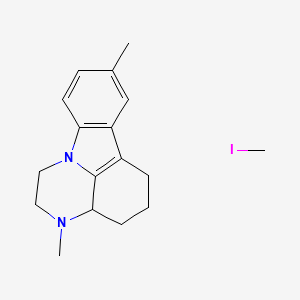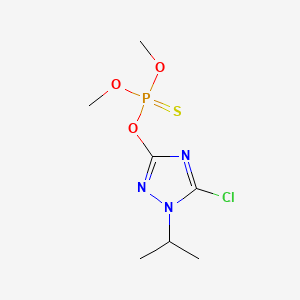![molecular formula C37H56Cl4N2O6 B12741617 2-(2,4-dichlorophenoxy)acetic acid;N'-[(E)-octadec-9-enyl]propane-1,3-diamine CAS No. 4834-49-5](/img/structure/B12741617.png)
2-(2,4-dichlorophenoxy)acetic acid;N'-[(E)-octadec-9-enyl]propane-1,3-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-dichlorophenoxy)acetic acid;N’-[(E)-octadec-9-enyl]propane-1,3-diamine is a compound that combines the properties of two distinct chemical entities. The first part, 2-(2,4-dichlorophenoxy)acetic acid, is a well-known herbicide used to control broadleaf weeds. The second part, N’-[(E)-octadec-9-enyl]propane-1,3-diamine, is a long-chain amine that can be used in various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-(2,4-dichlorophenoxy)acetic acid: This compound is typically synthesized by the chlorination of phenol to produce 2,4-dichlorophenol, which is then reacted with chloroacetic acid under alkaline conditions to yield 2-(2,4-dichlorophenoxy)acetic acid.
N’-[(E)-octadec-9-enyl]propane-1,3-diamine: This compound can be synthesized by the reaction of octadec-9-enylamine with 1,3-dibromopropane under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of 2-(2,4-dichlorophenoxy)acetic acid involves large-scale chlorination and esterification processes, ensuring high yield and purity. The production of N’-[(E)-octadec-9-enyl]propane-1,3-diamine typically involves continuous flow reactors to maintain consistent reaction conditions and product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: 2-(2,4-dichlorophenoxy)acetic acid can undergo oxidation reactions, leading to the formation of various chlorinated phenolic compounds.
Reduction: The reduction of 2-(2,4-dichlorophenoxy)acetic acid can yield 2,4-dichlorophenol.
Substitution: Both components can undergo nucleophilic substitution reactions. For example, the chlorine atoms in 2-(2,4-dichlorophenoxy)acetic acid can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
Oxidation: Chlorinated phenolic compounds.
Reduction: 2,4-dichlorophenol.
Substitution: Various substituted phenoxyacetic acids and amines.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Herbicide: 2-(2,4-dichlorophenoxy)acetic acid is widely used as a herbicide to control broadleaf weeds.
Biological Studies: The compound is used in studies related to plant growth and development.
Medicine
Drug Development: The amine component can be used in the synthesis of pharmaceutical compounds.
Industry
Surfactants: The long-chain amine can be used in the production of surfactants and emulsifiers.
Corrosion Inhibitors: It is used in formulations to prevent corrosion in industrial equipment.
Mécanisme D'action
2-(2,4-dichlorophenoxy)acetic acid acts as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid. It is absorbed by the plant and transported to the meristematic tissues, where it induces uncontrolled growth, leading to the death of the plant . The amine component can interact with various molecular targets, including enzymes and receptors, affecting biological pathways and processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,5-trichlorophenoxyacetic acid: Another chlorinated phenoxyacetic acid used as a herbicide.
2-methyl-4-chlorophenoxyacetic acid: A similar compound with herbicidal properties.
2-(2-methyl-4-chlorophenoxy)propionic acid: Used in similar applications as a herbicide.
Uniqueness
The combination of 2-(2,4-dichlorophenoxy)acetic acid with N’-[(E)-octadec-9-enyl]propane-1,3-diamine provides unique properties, such as enhanced solubility and stability, making it suitable for a wider range of applications in agriculture, industry, and research.
Propriétés
Numéro CAS |
4834-49-5 |
|---|---|
Formule moléculaire |
C37H56Cl4N2O6 |
Poids moléculaire |
766.7 g/mol |
Nom IUPAC |
2-(2,4-dichlorophenoxy)acetic acid;N'-[(E)-octadec-9-enyl]propane-1,3-diamine |
InChI |
InChI=1S/C21H44N2.2C8H6Cl2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-23-21-18-19-22;2*9-5-1-2-7(6(10)3-5)13-4-8(11)12/h9-10,23H,2-8,11-22H2,1H3;2*1-3H,4H2,(H,11,12)/b10-9+;; |
Clé InChI |
YZNGADVHKCALRL-TTWKNDKESA-N |
SMILES isomérique |
CCCCCCCC/C=C/CCCCCCCCNCCCN.C1=CC(=C(C=C1Cl)Cl)OCC(=O)O.C1=CC(=C(C=C1Cl)Cl)OCC(=O)O |
SMILES canonique |
CCCCCCCCC=CCCCCCCCCNCCCN.C1=CC(=C(C=C1Cl)Cl)OCC(=O)O.C1=CC(=C(C=C1Cl)Cl)OCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![9-(2,3-dimethoxyphenyl)-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene](/img/structure/B12741579.png)

![(6aR,9S)-N-[(2S)-1-hydroxypropan-2-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B12741598.png)








